(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone
Description
Its core structure consists of a benzothiazole moiety linked to a piperazine ring via a methanone bridge, with a 4-phenoxyphenyl substituent at the ketone position. This structural framework is designed to enhance binding affinity to biological targets, such as receptors or enzymes, by leveraging the electron-rich benzothiazole and the conformational flexibility of the piperazine ring .
Key synthetic steps for related compounds involve nucleophilic substitution, acylation, and 1,3-dipolar cycloaddition reactions. For example, precursor intermediates like 2-azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone are synthesized via bromoacetylation followed by azide substitution .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c28-23(18-10-12-20(13-11-18)29-19-6-2-1-3-7-19)26-14-16-27(17-15-26)24-25-21-8-4-5-9-22(21)30-24/h1-13H,14-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBWODPQEGHGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177136 | |
| Record name | [4-(2-Benzothiazolyl)-1-piperazinyl](4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681159-28-4 | |
| Record name | [4-(2-Benzothiazolyl)-1-piperazinyl](4-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681159-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(2-Benzothiazolyl)-1-piperazinyl](4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone typically involves multiple steps, starting with the formation of the benzothiazole core
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and minimize by-products, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups that can be further modified for specific applications.
Scientific Research Applications
(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The benzothiazole-piperazine-methanone scaffold exhibits diverse bioactivity depending on substituents. Below is a comparison with structurally similar compounds from the evidence:
Key Differences and Trends
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (e.g., tosyl in 9ea): Enhance enzyme inhibition (e.g., carbonic anhydrase) due to increased electrophilicity . Bulkier Aromatic Groups (e.g., 4-phenoxyphenyl in the target compound): Likely improve receptor binding affinity and metabolic stability compared to smaller substituents like chlorophenyl in Compound 13 .
Synthetic Accessibility: The target compound’s 4-phenoxyphenyl group may require more complex coupling conditions compared to simpler aryl groups (e.g., chlorophenyl in Compound 13), impacting yield and scalability .
Molecular Weight and Lipophilicity :
- Higher molecular weight derivatives (e.g., 5i at 593.17 g/mol) may face challenges in bioavailability, whereas mid-range compounds (e.g., 9ea at 483.0 g/mol) balance potency and permeability .
Research Findings and Implications
- Unexplored Targets: While benzothiazole-piperazine hybrids are well-studied in cancer and neurology, the target compound’s phenoxyphenyl moiety may warrant investigation in inflammation or infectious diseases, as seen in coumarin derivatives (e.g., Compound 14 in ).
Biological Activity
The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone , often referred to as BTPM , is a member of the benzothiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of BTPM, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Benzothiazole derivatives like BTPM have been shown to interact with various biological targets, influencing multiple biochemical pathways. The primary mechanism of action for BTPM is believed to involve the inhibition of specific enzymes and pathways crucial for pathogen survival and proliferation.
Target Enzymes
- DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase) : This enzyme is vital for the biosynthesis of arabinogalactan in Mycobacterium tuberculosis. Inhibition of DprE1 disrupts cell wall integrity, leading to bacterial death.
- Acetylcholinesterase (AChE) : Compounds with a similar structure have demonstrated inhibitory effects on AChE, which is significant in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Antimycobacterial Activity
BTPM exhibits promising activity against Mycobacterium tuberculosis. In vitro studies have shown that compounds within this class can achieve minimum inhibitory concentrations (MICs) in the low micromolar range (1-10 µM), indicating strong anti-tubercular potential .
| Compound | MIC (µM) | Cytotoxicity (IC50) | Therapeutic Index |
|---|---|---|---|
| BTPM | 2.35 - 7.94 | >50 µg/mL | 8 - 64 |
Neuroprotective Effects
Research indicates that benzothiazole derivatives may also serve as effective AChE inhibitors, potentially benefiting conditions associated with cognitive decline. For example, a related compound exhibited an IC50 value of 2.7 µM against AChE, suggesting that BTPM may share similar properties .
Case Studies
- Anti-Tubercular Screening : A study evaluated a series of benzo[d]thiazole derivatives, including BTPM, for their anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv strain. The results indicated that several compounds showed low cytotoxicity and significant anti-mycobacterial activity, highlighting the potential of these compounds in developing new treatments for tuberculosis .
- Neuroprotection : Another investigation focused on the synthesis and biological evaluation of thiazole-containing compounds for AChE inhibition. The study utilized molecular docking techniques to elucidate binding interactions with AChE, demonstrating potential therapeutic applications for Alzheimer's disease .
Q & A
Q. What are the key considerations for designing an efficient synthetic route for (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(4-phenoxyphenyl)methanone?
- Methodological Answer : The synthesis involves multi-step organic reactions, including coupling of the benzo[d]thiazole and piperazine moieties, followed by ketone formation. Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Temperature control : Exothermic reactions (e.g., acylation) require gradual heating to 60–80°C to avoid side products .
- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 9.5:0.5) ensures high purity .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzo[d]thiazole and phenoxyphenyl) and piperazine methylene signals (δ 3.2–4.0 ppm) .
- IR Spectroscopy : Confirm ketone C=O stretch (~1680 cm⁻¹) and N-H bending in piperazine (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should match the calculated molecular weight (e.g., ~484.6 g/mol for analogs) .
Advanced Research Questions
Q. What strategies address discrepancies in biological activity data across different in vitro models for this compound?
- Methodological Answer :
- Model Selection : Use diverse cell lines (e.g., MCF-7 for cancer, HEK293 for receptor binding) to assess specificity .
- Assay Conditions : Standardize incubation times (e.g., 48–72 hours) and concentrations (IC₅₀ calculations via dose-response curves) .
- Contradiction Analysis : Cross-validate results with orthogonal assays (e.g., flow cytometry vs. MTT for cytotoxicity) .
Q. How do computational tools enhance reaction pathway optimization for derivatives of this compound?
- Methodological Answer :
- Retrosynthetic Analysis : Tools like Synthia™ identify feasible routes by breaking the molecule into precursors (e.g., benzo[d]thiazole-2-carboxylic acid) .
- Density Functional Theory (DFT) : Predict reaction barriers for critical steps (e.g., piperazine acylation) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction yields .
Q. What role do functional groups play in the pharmacological activity of this compound?
- Methodological Answer :
- Benzo[d]thiazole : Enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .
- Piperazine Ring : Facilitates hydrogen bonding with biological targets (e.g., serotonin receptors) via NH groups .
- 4-Phenoxyphenyl : Increases lipophilicity, improving blood-brain barrier penetration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
